Product packaging for 2-Methoxynaphthalene-1-diazonium(Cat. No.:CAS No. 54765-29-6)

2-Methoxynaphthalene-1-diazonium

Cat. No.: B15466477
CAS No.: 54765-29-6
M. Wt: 185.20 g/mol
InChI Key: JOAMQJZLPBSFCU-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-diazonium is a versatile reagent primarily employed as a key intermediate in organic synthesis, especially in diazonium coupling reactions to form azo compounds and in palladium-catalyzed cross-couplings. Its core research value lies in its ability to functionalize the naphthalene ring system, providing a pathway to more complex molecules that are difficult to access by other means. The compound is derived from 2-Methoxynaphthalene, a substance known for its role in industrial synthesis, such as in the production of the anti-inflammatory drug Naproxen . As a diazonium salt, it typically acts as an electrophile, enabling the introduction of various nucleophiles or serving as a precursor for aryl radicals in metal-free catalysis. Researchers utilize this reagent in developing novel pharmaceutical intermediates, dyes, and functional materials. Strict handling protocols are essential, as diazonium salts can be thermally unstable. This product is provided strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N2O+ B15466477 2-Methoxynaphthalene-1-diazonium CAS No. 54765-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxynaphthalene-1-diazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N2O/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)13-12/h2-7H,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAMQJZLPBSFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N2O+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591068
Record name 2-Methoxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54765-29-6
Record name 2-Methoxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxynaphthalene 1 Diazonium Generation

Stabilization Strategies for 2-Methoxynaphthalene-1-diazonium Salts in Synthetic Contexts

The utility of this compound in organic synthesis is intrinsically linked to its stability. As with most arenediazonium salts, this compound is a high-energy intermediate that can be prone to decomposition, which can be hazardous, especially on an industrial scale. whiterose.ac.ukat.ua The evolution of nitrogen gas during decomposition is a significant safety concern. whiterose.ac.ukat.ua Therefore, various strategies are employed to enhance the stability of the diazonium salt, making it more amenable to handling, storage, and subsequent reactions. These strategies primarily revolve around the choice of counter-ion, the inherent electronic effects of the naphthalene (B1677914) ring system, and the control of reaction conditions.

The stability of arenediazonium salts is significantly influenced by the nature of the counter-ion. researchgate.net For this compound, isolating the salt with a large, non-nucleophilic counter-ion is a key strategy for enhancing its thermal stability and shelf-life. While simple halide salts like chlorides are often generated in situ, they tend to be less stable. lkouniv.ac.in More stable and often isolable salts are formed with counter-ions such as tetrafluoroborate (B81430) (BF₄⁻), tosylate (TsO⁻), and triflate (TfO⁻). whiterose.ac.ukresearchgate.net

Arenediazonium tetrafluoroborate salts are generally regarded as fairly stable and can often be handled at room temperature in both solution and dry form. chemrxiv.orgresearchgate.net The formation of this compound tetrafluoroborate can be achieved by treating the corresponding amine with sodium nitrite (B80452) in the presence of fluoroboric acid (HBF₄). researchgate.net Similarly, arenediazonium tosylates and triflates have demonstrated notable stability, with some being storable for extended periods. whiterose.ac.uk It has been observed that 4-nitrobenzenediazonium (B87018) triflate exhibits greater storage stability compared to its corresponding tosylate and tetrafluoroborate salts. researchgate.net The larger size and charge delocalization of these counter-ions reduce the nucleophilicity and the tendency to participate in decomposition pathways. researchgate.net

Counter-IonGeneral Stability CharacteristicsTypical Method of Preparation
Chloride (Cl⁻)Low stability, typically used in situ, not isolated. lkouniv.ac.inDiazotization with NaNO₂ and HCl. masterorganicchemistry.com
Tetrafluoroborate (BF₄⁻)Good thermal stability, often isolable and can be handled at room temperature. chemrxiv.orgresearchgate.netTreatment with HBF₄ or NaBF₄ after initial diazotization. researchgate.net
Tosylate (TsO⁻)High thermal and aging stability, often isolable. whiterose.ac.ukDiazotization using p-toluenesulfonic acid. whiterose.ac.uk
Triflate (TfO⁻)Considered to be among the most stable diazonium salts, with good solubility in organic solvents. whiterose.ac.ukDiazotization with tert-butyl nitrite in the presence of trifluoromethanesulfonic acid. whiterose.ac.uk

The electronic nature of the aromatic substituent also plays a crucial role in the stability of the diazonium salt. The 2-methoxy group on the naphthalene ring is an electron-donating group. Electron-donating groups can influence the rate of the diazotization reaction and the stability of the resulting salt. lkouniv.ac.in Specifically, electron-donating substituents at the ortho and para positions relative to the amino group can enhance the nucleophilicity of the amino nitrogen, which can facilitate the diazotization process. lkouniv.ac.in However, studies on substituted benzenediazonium (B1195382) salts have shown that electron-donating groups, such as a para-methoxy group, can sometimes lead to lower decomposition temperatures compared to unsubstituted or electron-withdrawing group-substituted analogs. For instance, a para-methoxy substituted benzenediazonium salt was found to degrade at 140°C. whiterose.ac.uk

Controlling the reaction and storage conditions is paramount. Diazotization reactions are typically carried out at low temperatures, generally between 0–5 °C, to prevent the decomposition of the newly formed diazonium salt. lkouniv.ac.in For many diazonium salts, nitrates and perchlorates in a dry state can be explosive upon heating or shock, necessitating their use in situ immediately after preparation. lkouniv.ac.in The use of continuous flow processes, where the diazonium salt is generated and consumed in situ, is an increasingly adopted strategy to mitigate the risks associated with the accumulation of unstable intermediates. at.uaresearchgate.net

FactorInfluence on StabilityStabilization Strategy
Counter-IonLarge, non-nucleophilic counter-ions (e.g., BF₄⁻, TsO⁻, TfO⁻) increase thermal stability and allow for isolation. whiterose.ac.ukresearchgate.netUse of acids like HBF₄, p-toluenesulfonic acid, or trifluoromethanesulfonic acid during synthesis. whiterose.ac.uk
TemperatureHigher temperatures promote rapid decomposition of the diazonium salt. lkouniv.ac.inMaintain low temperatures (0-5 °C) during synthesis and storage. lkouniv.ac.in
2-Methoxy GroupAs an electron-donating group, it influences the electronic properties and reactivity of the diazonium ion. lkouniv.ac.inThe inherent electronic effect is a property of the molecule; stabilization focuses on external factors.
Isolation and StorageAccumulation of solid diazonium salts can be hazardous due to shock sensitivity and thermal instability. whiterose.ac.ukat.uaUse the salt in solution directly after preparation or convert it to a more stable form (e.g., triazene) for storage. whiterose.ac.ukat.ua Employing continuous flow reactors for in situ generation and consumption. researchgate.net

Reactivity and Transformational Pathways of 2 Methoxynaphthalene 1 Diazonium

Nucleophilic Displacement Reactions (Dediazoniation)

Dediazoniation via nucleophilic displacement involves the substitution of the diazonium group by a nucleophile. This process is fundamental to the functionalization of the 2-methoxynaphthalene (B124790) scaffold.

Halogenation via Sandmeyer-Type Reactions (e.g., Chlorination, Bromination, Iodination)

The Sandmeyer reaction is a well-established method for converting arylamines into aryl halides via their diazonium salts, utilizing copper(I) halides as catalysts. nih.govmasterorganicchemistry.comorganic-chemistry.org This reaction is highly effective for introducing chloro, bromo, and cyano groups onto an aromatic ring. nih.govmasterorganicchemistry.com

For 2-methoxynaphthalene-1-diazonium, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) facilitates the formation of 1-chloro-2-methoxynaphthalene (B175985) and 1-bromo-2-methoxynaphthalene, respectively. masterorganicchemistry.com The mechanism involves a single-electron transfer from the copper(I) salt to the diazonium ion, generating a 2-methoxynaphthyl radical and a copper(II) species. youtube.com The radical then abstracts a halogen atom from the copper(II) halide, yielding the final product and regenerating the copper(I) catalyst. youtube.com

In the case of iodination, the reaction often proceeds without the need for a copper catalyst. organic-chemistry.org The introduction of a potassium iodide (KI) solution to the this compound salt is typically sufficient to produce 1-iodo-2-methoxynaphthalene. thieme-connect.de

Table 1: Halogenation of this compound via Sandmeyer-Type Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundCuCl1-Chloro-2-methoxynaphthaleneSandmeyer Chlorination
This compoundCuBr1-Bromo-2-methoxynaphthaleneSandmeyer Bromination
This compoundKI1-Iodo-2-methoxynaphthaleneIodination

Cyanation Reactions

Similar to halogenation, the introduction of a cyano group to form 1-cyano-2-methoxynaphthalene can be achieved through a Sandmeyer reaction using copper(I) cyanide (CuCN). masterorganicchemistry.comorganic-chemistry.org This reaction is a valuable method for the synthesis of naphthonitriles, which are important precursors for carboxylic acids, amides, and other nitrogen-containing compounds. The mechanism is analogous to that of the Sandmeyer halogenation. masterorganicchemistry.com

Hydroxylation and Thiolation Pathways

The diazonium group can be replaced by a hydroxyl group to form 2-methoxy-1-naphthol. This is typically achieved by heating the aqueous solution of the diazonium salt. This reaction provides a route to naphthols that may be difficult to obtain through other synthetic methods. organic-chemistry.org

Thiolation, the introduction of a thiol group (-SH), can also be accomplished through the reaction of the diazonium salt with a sulfur nucleophile. organic-chemistry.org For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield 2-methoxy-1-naphthalenethiol. These thiolation reactions are significant for the synthesis of sulfur-containing naphthalenes.

Reductive Dediazoniation to Aryl Hydrogens

In some instances, it is desirable to remove the amino group from which the diazonium salt was formed and replace it with a hydrogen atom. This process, known as reductive dediazoniation or hydrodediazoniation, can be accomplished by treating the this compound salt with a reducing agent such as hypophosphorous acid (H₃PO₂). This reaction is useful for removing an amino group that was initially introduced to direct the substitution pattern on the naphthalene (B1677914) ring.

Radical-Mediated Transformations

Beyond the ionic pathways of the Sandmeyer reaction, the diazonium salt can also be a source of aryl radicals under different conditions, leading to a variety of transformations. nih.govrsc.org

Generation and Reactivity of 2-Methoxynaphthyl Radicals

The 2-methoxynaphthyl radical can be generated from this compound salt through single-electron transfer from a reducing agent or via photolysis. nih.govrsc.org Once formed, this radical is a highly reactive intermediate that can participate in a range of reactions. nih.gov

The radical can abstract atoms, such as a halogen from a solvent or another reagent. It can also add to unsaturated systems like alkenes and arenes in reactions such as the Meerwein arylation. nih.gov Furthermore, these radicals can be trapped by various radical scavengers. The reactivity of the 2-methoxynaphthyl radical is influenced by the methoxy (B1213986) group, which can affect its electronic properties and subsequent reaction pathways.

Homolytic Aromatic Substitution (HAS) Reactions

Homolytic aromatic substitution reactions of this compound proceed through the formation of a highly reactive 2-methoxynaphthyl radical. This intermediate is generated by the homolytic cleavage of the C-N bond, typically initiated by a reducing agent or thermally.

A notable example of an intramolecular HAS reaction is the Pschorr cyclization , which is employed for the synthesis of polycyclic aromatic compounds. wikipedia.org In a typical Pschorr cyclization, a suitably substituted this compound salt undergoes an intramolecular radical substitution to form a new ring. wikipedia.org The reaction is often catalyzed by copper powder or a copper(I) salt, which facilitates the decomposition of the diazonium salt to the aryl radical. wikipedia.org The aryl radical then attacks an adjacent aromatic ring within the same molecule, leading to cyclization and subsequent rearomatization to yield the final polycyclic product. wikipedia.org

The Gomberg-Bachmann reaction is an intermolecular variant of homolytic aromatic substitution that allows for the arylation of another aromatic compound. scribd.comyoutube.com In this reaction, the this compound salt is treated with a simple aromatic hydrocarbon (arene) in a basic medium. scribd.comresearchgate.net The diazonium salt is converted to a diazoanhydride, which then decomposes to generate the 2-methoxynaphthyl radical. youtube.com This radical subsequently attacks the aromatic ring of the solvent or another added arene, leading to the formation of a biaryl product. scribd.comyoutube.com A significant drawback of the classical Gomberg-Bachmann reaction is the frequent formation of a mixture of regioisomers and the requirement of a large excess of the aromatic substrate. scribd.com

Reaction Description Key Features
Pschorr CyclizationIntramolecular homolytic aromatic substitution leading to polycyclic aromatic compounds. wikipedia.orgCatalyzed by copper or copper(I) salts. wikipedia.org
Gomberg-Bachmann ReactionIntermolecular homolytic aromatic substitution for the synthesis of biaryls. scribd.comyoutube.comTypically performed in a basic medium with an excess of the aromatic substrate. scribd.com

Meerwein Arylation and Related Reactions

The Meerwein arylation is a valuable method for the arylation of electron-deficient alkenes using aryldiazonium salts, such as this compound. wikipedia.org This reaction is typically catalyzed by copper salts and involves the addition of the 2-methoxynaphthyl radical to the double bond of the alkene. wikipedia.org The resulting radical intermediate can then undergo various transformations, most commonly elimination of a proton to afford an arylated alkene. wikipedia.org Alternatively, the intermediate can be trapped by a halide ion from the copper salt, leading to an addition product. wikipedia.org

The scope of the Meerwein arylation is broad, encompassing a variety of activated alkenes, including α,β-unsaturated esters, nitriles, and ketones. wikipedia.orgbris.ac.uk The reaction conditions are generally mild, making it a useful tool in organic synthesis. bris.ac.uk Recent advancements have also explored photocatalytic versions of the Meerwein arylation, which can proceed under even milder conditions using visible light. nih.gov

Alkene Substrate Type Typical Product Notes
Electron-deficient alkenes (e.g., acrylates, acrylonitrile)Arylated alkene (substitution product)Copper-catalyzed radical addition followed by elimination. wikipedia.org
Alkenes in the presence of halide sourcesAryl- and halo-substituted alkane (addition product)The intermediate radical is trapped by a halide. wikipedia.org

Electrophilic Aromatic Coupling Reactions (Azo Coupling)

Azo coupling reactions are characteristic of diazonium salts and involve the retention of the two nitrogen atoms in the final product. In these reactions, the this compound ion acts as an electrophile and attacks an electron-rich aromatic ring or an active methylene (B1212753) compound to form an azo compound, which contains the -N=N- functional group. nih.gov

The coupling of this compound salts with phenols and naphthols is a classic method for the synthesis of azo dyes. nih.govchemistrystudent.comcuhk.edu.hk These reactions are typically carried out in alkaline or neutral solutions to generate the more nucleophilic phenoxide or naphthoxide ion. chemistrystudent.comcuhk.edu.hk The electrophilic diazonium ion then attacks the electron-rich aromatic ring, usually at the position para to the hydroxyl group, to form a highly colored azo compound. chemistrystudent.comcuhk.edu.hkbiotechjournal.in The extended conjugation in the resulting azo dyes is responsible for their intense colors. chemistrystudent.com

The specific color of the dye can be tuned by the nature of the substituents on both the diazonium salt and the coupling partner. cuhk.edu.hk For instance, coupling with different naphthol isomers or substituted phenols will result in different shades. biotechjournal.inresearchgate.net

Coupling Partner Reaction Conditions Product Type
PhenolAlkaline (e.g., NaOH)Hydroxy-substituted azo dye. chemistrystudent.com
2-NaphtholAlkaline (e.g., NaOH)Naphthol-based azo dye. cuhk.edu.hkresearchgate.net
Substituted Phenols/NaphtholsAlkaline or neutral pHAzo dyes with varied colors and properties. biotechjournal.inlookchem.com

This compound can also couple with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as β-ketoesters and β-diketones. wikipedia.orgorganicreactions.org This reaction is known as the Japp-Klingemann reaction . wikipedia.orgorganicreactions.orgsynarchive.com The reaction is typically carried out in a basic medium to deprotonate the active methylene group, forming a highly nucleophilic enolate ion. wikipedia.org This enolate then attacks the diazonium salt. The initial azo compound formed is often unstable and undergoes hydrolysis and rearrangement to yield a hydrazone. wikipedia.orgorganicreactions.org The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones, which are versatile intermediates in organic synthesis, for example, in the Fischer indole (B1671886) synthesis. wikipedia.org

Activated Methylene Compound Key Intermediate Final Product
β-Ketoester (e.g., ethyl acetoacetate)Azo compoundHydrazone. wikipedia.orgorganicreactions.org
β-Diketone (e.g., acetylacetone)Azo compoundHydrazone. synarchive.com

In addition to coupling at a carbon atom, this compound can react with primary and secondary amines in a process called N-coupling to form triazenes. wikipedia.org This reaction involves the attack of the lone pair of electrons on the nitrogen atom of the amine on the terminal nitrogen of the diazonium salt. wikipedia.org The reaction is typically carried out under neutral or slightly basic conditions. wikipedia.org The resulting triazenes are compounds containing a -N=N-N- linkage and have found applications in organic synthesis as protected forms of amines and as precursors to aryl radicals. wikipedia.orgnih.gov

Amine Type Reaction Conditions Product
Primary AminesNeutral or slightly basic1,3-Disubstituted triazene. wikipedia.org
Secondary AminesNeutral or slightly basic1,1,3-Trisubstituted triazene. wikipedia.org

Cross-Coupling Methodologies Involving this compound

In recent years, aryldiazonium salts have emerged as valuable alternatives to aryl halides and triflates in transition metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.netbeilstein-journals.org These reactions offer the advantage of often proceeding under milder conditions and without the need for phosphine (B1218219) ligands. wikipedia.orgbeilstein-journals.org

The Heck-Matsuda reaction is a palladium-catalyzed arylation of alkenes using aryldiazonium salts. wikipedia.orgbeilstein-journals.orgnih.gov This reaction provides a powerful method for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups. researchgate.netrsc.org The catalytic cycle typically involves the oxidative addition of the diazonium salt to a palladium(0) species, followed by migratory insertion of the alkene and β-hydride elimination to give the arylated alkene and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an aryl boronic acid or its ester with an aryl halide or triflate. nih.govresearchgate.netyoutube.com Aryldiazonium salts, including this compound tetrafluoroborate (B81430), can also be used as the electrophilic partner in this reaction. rsc.org This provides a convenient route to biaryl compounds. nih.govresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org Arenediazonium salts can serve as efficient coupling partners in Sonogashira reactions, providing a direct route to aryl-substituted alkynes. wikipedia.orgnih.govnih.govresearchgate.net

Cross-Coupling Reaction Coupling Partner Catalyst System Product
Heck-MatsudaAlkenePalladium catalyst (e.g., Pd(OAc)₂) wikipedia.orgbeilstein-journals.orgArylated alkene wikipedia.orgresearchgate.net
Suzuki-MiyauraAryl boronic acid/esterPalladium catalyst nih.govresearchgate.netBiaryl rsc.org
SonogashiraTerminal alkynePalladium and Copper catalysts wikipedia.orgnih.govAryl-substituted alkyne wikipedia.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling (e.g., Heck, Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl diazonium salts, including this compound, serve as highly reactive electrophiles in these transformations. researchgate.net Their enhanced reactivity compared to aryl halides often allows for milder reaction conditions and broader substrate scope. wikipedia.orgfishersci.co.uk

The Heck-Matsuda reaction , a variant of the Heck reaction, specifically utilizes arenediazonium salts for the arylation of olefins. wikipedia.org This reaction offers several advantages over the traditional Heck reaction, such as proceeding without the need for phosphine ligands and anaerobic conditions, making it more practical. wikipedia.org The catalytic cycle generally involves the oxidative addition of the diazonium salt to a palladium(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org For example, the Heck reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the production of Naproxen. rug.nlresearchgate.net

The Suzuki coupling reaction joins an organoboron species with an organohalide or triflate using a palladium catalyst and a base. wikipedia.orglibretexts.org Aryl diazonium salts can be employed as "super-electrophiles" in Suzuki couplings, sometimes making heterogeneous catalysts a viable option. fishersci.co.uk The reaction is valued for its mild conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide range of functional groups. fishersci.co.ukwikipedia.org The mechanism involves oxidative addition of the electrophile to Pd(0), transmetalation from the organoboron compound, and reductive elimination. libretexts.org Recent advancements have expanded the scope to include various organoboranes and pseudohalides. organic-chemistry.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction can be carried out under mild conditions, including at room temperature and in aqueous media, which has led to its use in the synthesis of complex molecules and pharmaceuticals. wikipedia.org Anilines can be converted to their corresponding diazonium salts and used in situ for Sonogashira couplings. wikipedia.org The reaction typically involves a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile. youtube.com

The Negishi coupling reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and better functional group tolerance. wikipedia.org The reaction has found significant use in the total synthesis of complex molecules. wikipedia.org Recent developments have focused on creating more robust and active catalysts, such as acenaphthoimidazolylidene palladium complexes, which can catalyze the reaction at low loadings and under mild conditions. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner 1 Coupling Partner 2 Key Catalyst Components Typical Product
Heck AlkeneAryl Diazonium SaltPalladium(0) or Palladium(II)Substituted Alkene
Suzuki Organoboron CompoundAryl Diazonium SaltPalladium(0), BaseBiaryl, Styrene, etc.
Sonogashira Terminal AlkyneAryl Diazonium SaltPalladium(0), Copper(I) salt, BaseInternal Alkyne
Negishi Organozinc CompoundAryl Diazonium SaltPalladium(0) or NickelBiaryl, etc.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a valuable alternative and complement to palladium-catalyzed methods. These reactions are often more cost-effective and can exhibit different reactivity patterns. Copper-catalyzed methods have been developed for a variety of transformations, including C-N and C-C bond formation. nih.govresearchgate.net For instance, copper has been shown to catalyze the cross-coupling of diazo compounds with terminal alkynes. mdpi.comencyclopedia.pub In some cases, copper-catalyzed reactions can proceed under mild conditions and offer high selectivity. researchgate.net The development of heterogeneous copper catalyst systems is also an active area of research, aiming for improved catalyst recyclability and environmentally benign processes. researchgate.net

Transition-Metal-Free Coupling Approaches

While transition metals are powerful catalysts, their cost, toxicity, and the need for ligand screening can be drawbacks. This has spurred the development of transition-metal-free coupling reactions. These methods often proceed through different mechanisms, such as homolytic aromatic substitution (radical reactions) or via aryne intermediates. acs.org For example, a transition-metal-free carboxyamidation has been developed using aryl diazonium salts and isocyanides, initiated by a base and solvent to generate an aryl radical. researchgate.net Another approach involves the direct α-methylation of certain nitrogen heterocycles using DMSO as a methyl source under transition-metal-free conditions. rsc.org These approaches offer a more sustainable and sometimes complementary strategy to traditional metal-catalyzed couplings. acs.org

Photoinduced Transformations and Photoredox Catalysis

The interaction of light with aryl diazonium salts can induce unique chemical transformations, providing pathways that are often inaccessible under thermal conditions.

Photodecomposition Mechanisms of Aryl Diazonium Salts

Aryl diazonium salts are known to be photosensitive. Upon absorption of light, they can undergo homolytic or heterolytic cleavage of the C-N bond. Homolytic cleavage generates an aryl radical and a nitrogen molecule, while heterolytic cleavage produces an aryl cation and a nitrogen molecule. The specific pathway can be influenced by the solvent and the substitution pattern on the aromatic ring. These reactive intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or reaction with nucleophiles.

Utility in Photocatalytic Reactions

Aryl diazonium salts have emerged as valuable substrates in the rapidly developing field of photoredox catalysis. nih.gov In these reactions, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the diazonium salt. nih.gov This process typically involves the reduction of the diazonium salt to generate an aryl radical. nih.gov These radicals are highly reactive intermediates that can participate in a wide range of synthetic transformations, including arylation of various substrates. The mild conditions and high functional group tolerance of photoredox catalysis make it a powerful tool for late-stage functionalization of complex molecules. nih.gov For example, a photocatalytic method has been developed for the conversion of aryl diazonium salts to aryl sulfonyl fluorides. nih.gov

Electrochemical Reactivity and Transformations

The electrochemical behavior of this compound is another facet of its reactivity. By applying an electrical potential, it is possible to induce reduction or oxidation of the diazonium group. Electrochemical reduction can lead to the formation of an aryl radical through a single-electron transfer, similar to the process in photoredox catalysis. This electrochemically generated radical can then undergo various coupling reactions. The precise control over the applied potential in electrochemical methods can offer a high degree of selectivity in chemical transformations.

Scientific Focus on this compound Remains Limited

The broader class of aryldiazonium salts is renowned for its utility in surface functionalization. The electrochemical reduction of these salts is a versatile method for modifying the surfaces of various materials, including metals and carbon allotropes. This process typically involves the transfer of an electron to the diazonium group, leading to the cleavage of the carbon-nitrogen bond and the generation of an aryl radical. This highly reactive intermediate then forms a covalent bond with the substrate surface.

Studies on various aryldiazonium salts have elucidated key aspects of their electrochemical behavior. For instance, the nature of the substituent on the aromatic ring is known to significantly influence the reduction potential and the characteristics of the resulting grafted layer. Electron-withdrawing groups generally facilitate the reduction process. The modification of electrode surfaces with these organic layers can dramatically alter their properties, a phenomenon widely exploited in the development of sensors and other electrochemical devices.

Mechanistic insights into the electron transfer processes for aryldiazonium salts often point to a stepwise reduction. The initial electron transfer forms an aryl radical and releases a molecule of dinitrogen. Subsequent reactions can lead to the formation of multilayers on the electrode surface. The kinetics of this grafting process can be influenced by experimental conditions such as the concentration of the diazonium salt and the applied potential.

While these general findings provide a framework for understanding the potential reactivity of this compound, the absence of specific studies on this compound prevents a detailed discussion of its unique electrochemical characteristics. Further research is necessary to characterize its reduction pathways, its efficacy in surface functionalization, and the specific mechanisms of electron transfer involved in its transformations. Without such dedicated research, a comprehensive and scientifically accurate article focusing solely on this compound cannot be constructed.

Mechanistic Investigations of 2 Methoxynaphthalene 1 Diazonium Reactions

Kinetic Analysis of Reaction Rates and Selectivities

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and the electronic nature of substituents. For reactions involving arenediazonium salts, the rate-determining step is often the initial cleavage of the carbon-nitrogen bond.

The nature of the substituent on the aromatic ring significantly impacts the rate of dediazoniation. In general, electron-donating groups (EDGs) are found to decrease the rate of heterolytic dediazoniation, where an aryl cation is formed. This is because EDGs destabilize the transition state leading to the positively charged aryl cation. Conversely, electron-withdrawing groups (EWGs) tend to accelerate this process.

In a study on the photochemical C-H arylation of naphthoquinones using various aryl diazonium salts, it was observed that salts bearing EWGs (e.g., -NO₂, -CN) at the para-position reacted faster than those with EDGs (e.g., -Me, -OMe). researchgate.net This suggests that in this specific photochemical reaction, which may proceed through a different mechanism than thermal decomposition, the electronic nature of the substituent still plays a critical role. The 2-methoxy group on the naphthalene (B1677914) ring, being an electron-donating group, would be expected to influence the reaction rate in a similar manner.

The thermal decomposition of a range of substituted benzenediazonium (B1195382) salts and other larger aromatic diazonium salts has shown activation energies typically falling between 23 to 32 kcal/mol. researchgate.net This range is indicative of a process where significant energy is required to break the strong C-N bond, consistent with a unimolecular decomposition (Sₙ1-like) mechanism being the rate-determining step. researchgate.net

Table 1: Illustrative Effect of Substituents on Reaction Rates of Aryl Diazonium Salts

Substituent (para- to N₂⁺)Relative Reaction RateReduction Potential (V vs SCE)
-NO₂FasterHigher
-CNFasterHigher
-HIntermediateIntermediate
-MeSlowerLower
-OMeSlowerLower

This table is illustrative, based on general principles and findings from studies on various aryl diazonium salts, to demonstrate the expected trend for 2-methoxynaphthalene-1-diazonium. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at a molecular level. researchgate.net These techniques allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction. core.ac.ukwikipedia.org

Elucidation of Transition States and Energy Barriers

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. libretexts.org Its structure and energy (the activation barrier) determine the reaction rate. DFT calculations can model the geometry of the transition state, which for a dediazoniation reaction would involve an elongated C-N bond poised for cleavage.

For the unimolecular decomposition of an arenediazonium ion, the transition state is characterized by significant charge separation as the C-N bond breaks to form an aryl cation and a dinitrogen molecule. researchgate.net The energy of this transition state, and thus the reaction's activation energy, is highly dependent on the stability of the forming aryl cation. The presence of a methoxy (B1213986) group on the naphthalene ring would influence the charge distribution and stability of the resulting naphthyl cation, thereby affecting the energy barrier. Computational studies on related systems have shown that locating the transition state structure allows for the calculation of the activation barrier, which can then be compared with experimental kinetic data. chemrxiv.org

Prediction of Reactivity and Regioselectivity

DFT can also be used to predict the reactivity and regioselectivity of reactions involving this compound. For instance, in azo coupling reactions, the diazonium ion acts as an electrophile. libretexts.orglibretexts.org The electrophilicity of the terminal nitrogen atom can be quantified using computational methods.

The distribution of molecular orbitals and the calculated electrostatic potential map can reveal the most likely sites for nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) of the diazonium cation is typically centered on the diazonium group and the attached aromatic carbon, indicating the electrophilic nature of this part of the molecule. In reactions with nucleophiles, such as phenols or anilines, DFT can be used to compare the activation barriers for attack at different positions on the nucleophile, thereby predicting the regioselectivity (e.g., ortho- vs. para-coupling). libretexts.org The methoxy group in the 2-position of the naphthalenediazonium salt will electronically influence the electrophilicity of the diazonium group and may also exert steric effects in coupling reactions.

Table 2: Representative Calculated Energy Data for a Dediazoniation Reaction

SpeciesRelative Energy (kcal/mol)
Reactant (Arenediazonium Ion)0
Transition State+25 to +35 (Illustrative)
Products (Aryl Cation + N₂)Varies (Typically endothermic)

This table provides a typical range of activation energies for the heterolytic dediazoniation of arenediazonium salts, as would be calculated using DFT. The exact values for this compound would require specific calculations.

Spectroscopic Characterization of Reaction Intermediates (Beyond Basic Compound Identification)

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. While many intermediates in diazonium salt reactions are highly reactive and short-lived, modern spectroscopic techniques can provide valuable structural information.

For reactions of this compound, a key intermediate in heterolytic pathways would be the 2-methoxy-1-naphthyl cation. researchgate.net In homolytic pathways, the 2-methoxy-1-naphthyl radical would be formed. masterorganicchemistry.com Techniques like time-resolved spectroscopy could potentially be used to observe the UV-Vis absorption spectra of these transient species.

In some cases, intermediates can be trapped at low temperatures or in specific matrices and studied using techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy. For example, the formation of a covalent diazo intermediate prior to homolytic fragmentation has been evidenced in certain systems through techniques like CIDNP (Chemically Induced Dynamic Nuclear Polarization) NMR. core.ac.uk Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), can be used to sample reaction mixtures and detect ionic intermediates.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful and unambiguous method for tracing the fate of specific atoms throughout a chemical reaction. wikipedia.orgias.ac.in By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), one can follow the position of the label in the products, providing definitive evidence for or against a particular mechanistic pathway. researchgate.net

For instance, in the reactions of this compound, one could synthesize the starting material with a ¹⁵N label on either the alpha or beta nitrogen of the diazonium group. Analysis of the products, for example in a coupling reaction, would reveal whether the nitrogen atoms have scrambled, which could provide insight into the formation of any symmetric intermediates.

Another application is the study of kinetic isotope effects (KIEs). By measuring the reaction rate with the natural isotope and comparing it to the rate of the isotopically labeled compound, information about the transition state can be obtained. For example, a significant ¹³C KIE at the carbon atom attached to the diazonium group would provide strong evidence that the C-N bond is breaking in the rate-determining step of the reaction. While specific isotopic labeling studies on this compound are not widely reported, this technique remains a cornerstone for the detailed mechanistic elucidation of organic reactions. ias.ac.in

Applications of 2 Methoxynaphthalene 1 Diazonium in Advanced Organic Synthesis

Synthesis of Complex Substituted Naphthalene (B1677914) Derivatives

The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution of the C1 position with a diverse range of nucleophiles. This reactivity is harnessed in several classic named reactions to generate a variety of substituted 2-methoxynaphthalene (B124790) derivatives.

Introduction of Diverse Functional Groups at the C1 Position of 2-Methoxynaphthalene

The transformation of the diazonium group allows for the installation of functionalities that are often difficult to introduce through direct electrophilic aromatic substitution on the 2-methoxynaphthalene ring system.

Sandmeyer and Gattermann Reactions:

The Sandmeyer reaction provides a reliable method for introducing halides and cyano groups. york.ac.ukresearchgate.netnumberanalytics.comnih.gov Treatment of 2-Methoxynaphthalene-1-diazonium with copper(I) salts, such as cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous cyanide (CuCN), leads to the formation of 1-chloro-, 1-bromo-, and 1-cyano-2-methoxynaphthalene, respectively. organic-chemistry.orgmasterorganicchemistry.com The related Gattermann reaction, which uses copper powder and the corresponding mineral acid (e.g., HCl or HBr), can also achieve halogenation. wikipedia.orglscollege.ac.in

Furthermore, a variation of the Gattermann reaction can be employed to introduce a formyl group (-CHO) at the C1 position. wikipedia.orgthermofisher.comyoutube.com This reaction typically involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.org A safer modification of this procedure, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.com This provides a direct route to 2-methoxy-1-naphthaldehyde, a valuable precursor for further synthetic transformations.

The introduction of a cyano group is particularly significant as it can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other nitrogen-containing heterocycles. numberanalytics.combeilstein-journals.orgscielo.brnih.gov

Table 1: Functionalization of the C1 Position of 2-Methoxynaphthalene via Diazonium Salt

Reagent(s)Introduced Functional GroupProductReaction Name
CuCl / HCl-Cl (Chloro)1-Chloro-2-methoxynaphthalene (B175985)Sandmeyer
CuBr / HBr-Br (Bromo)1-Bromo-2-methoxynaphthaleneSandmeyer
CuCN / KCN-CN (Cyano)1-Cyano-2-methoxynaphthaleneSandmeyer
Cu / HCl-Cl (Chloro)1-Chloro-2-methoxynaphthaleneGattermann
Cu / HBr-Br (Bromo)1-Bromo-2-methoxynaphthaleneGattermann
Zn(CN)₂ / HCl-CHO (Formyl)2-Methoxy-1-naphthaldehydeGattermann (Adams mod.)
H₃PO₂-H (Hydrogen)2-MethoxynaphthaleneDeamination
H₂O / H₂SO₄, Δ-OH (Hydroxy)2-Methoxy-1-naphtholHydrolysis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

The this compound salt serves as a precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) through carbon-carbon bond-forming reactions.

Gomberg-Bachmann Reaction:

The Gomberg-Bachmann reaction is a method for the arylation of aromatic compounds. wikipedia.org In this reaction, the this compound salt is treated with another aromatic compound, such as benzene (B151609) or a substituted derivative, in the presence of a base. This reaction proceeds through a radical mechanism to form a biaryl linkage. For instance, reaction with benzene would yield 1-phenyl-2-methoxynaphthalene. While yields can sometimes be moderate, this reaction offers a direct route to binaphthyl derivatives and other PAHs. researchgate.netchemrxiv.org

Pschorr Cyclization:

A powerful intramolecular variant of the Gomberg-Bachmann reaction is the Pschorr cyclization, which is used to synthesize fused polycyclic systems. organic-chemistry.org This reaction involves the diazotization of a 2-amino-1-arylnaphthalene derivative, where the aryl group is positioned to allow for intramolecular radical cyclization onto the naphthalene ring, forming a new six-membered ring. While specific examples starting from 2-methoxynaphthalene derivatives are not extensively documented, the methodology is applicable for the synthesis of complex, fused aromatic structures.

Formation of Heterocyclic Systems Incorporating Naphthalene Moieties

The reactivity of the diazonium group of this compound allows for its use in the construction of various heterocyclic rings fused to the naphthalene core.

Synthesis of Naphtho[1,2-d]thiazoles and Naphtho[1,2-d]triazoles:

Naphtho[1,2-d]thiazole derivatives can be synthesized from 2-methoxynaphthalene precursors. One approach involves the reaction of 2-amino-1-naphthols, which can be derived from 2-methoxynaphthalene, with appropriate reagents to form the thiazole (B1198619) ring. core.ac.ukslideshare.net

The diazonium salt itself is a key reactant in the formation of triazole systems. For example, coupling of this compound with compounds containing active methylene (B1212753) groups can lead to hydrazones, which are versatile intermediates for the synthesis of various heterocycles. wikipedia.orgrsc.org The Japp-Klingemann reaction, for instance, involves the reaction of a diazonium salt with a β-keto ester or β-diketone to form a hydrazone, with concomitant cleavage of a carbon-carbon bond. wikipedia.orgslideshare.netrsc.org These hydrazones can then be cyclized to form indole (B1671886) or pyrazole (B372694) derivatives.

Furthermore, diazonium salts can undergo cycloaddition reactions. While specific examples with this compound are not abundant in the literature, the general reactivity pattern suggests its potential in [3+2] cycloadditions with various dipolarophiles to construct five-membered heterocyclic rings. The synthesis of naphtho[1,2-e] rsc.orgnih.govoxazine derivatives has also been reported, starting from 2-naphthol, an aldehyde, and an amine source, showcasing the versatility of the naphthalene scaffold in forming heterocyclic systems. researchgate.netresearchgate.netdoi.org

Role as a Building Block for Natural Product Synthesis (General Methodologies)

The 2-methoxynaphthalene unit is a constituent of numerous bioactive natural products, particularly those of marine origin. nih.govnih.gov While direct total syntheses starting from this compound are not frequently reported, the methodologies described above for the introduction of functional groups and the construction of complex ring systems are fundamental to the synthesis of these natural products. lscollege.ac.inthermofisher.comchemrxiv.orgnumberanalytics.com

Stereoselective Transformations Utilizing Chiral Derivatives or Auxiliaries

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While the direct use of this compound in stereoselective transformations is not widely documented, the principles of asymmetric synthesis can be applied to its derivatives.

Use of Chiral Auxiliaries:

A general strategy for achieving stereoselectivity involves the use of chiral auxiliaries. york.ac.uknih.govsigmaaldrich.comthieme-connect.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, in this case, a derivative of 2-methoxynaphthalene. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. For instance, if a chiral alcohol were used to form an ether with a hydroxymethyl-substituted 2-methoxynaphthalene derivative, this chiral ether could influence the stereoselectivity of reactions at a nearby functional group.

Diastereoselective Reactions:

If the 2-methoxynaphthalene scaffold already contains a chiral center, the introduction of a new stereocenter via reactions of the diazonium salt can proceed with diastereoselectivity. rsc.orgresearchgate.net The existing chiral center can influence the approach of reagents to the reactive site, leading to the preferential formation of one diastereomer over the other. For example, the Heck-Matsuda reaction of pyrazolyl diazonium salts has been shown to proceed with a high degree of diastereoselectivity. rsc.orgresearchgate.net While specific applications to this compound are yet to be extensively explored, these general principles of stereoselective synthesis offer a pathway for the enantioselective and diastereoselective synthesis of complex molecules based on the 2-methoxynaphthalene framework.

Integration of 2 Methoxynaphthalene 1 Diazonium in Materials Science

Design and Synthesis of Functional Organic Materials

The tailored design and synthesis of functional organic materials are pivotal for advancements in various technological fields. 2-Methoxynaphthalene-1-diazonium serves as a key building block in the creation of such materials, including vibrant azo dyes and sophisticated optoelectronic components.

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of azo dyes is a well-established two-step process involving diazotization followed by a coupling reaction. nih.govunb.ca

In the first step, a primary aromatic amine is converted into a diazonium salt. In this context, 2-methoxy-1-naphthylamine would be treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C), to yield this compound salt. unb.canih.gov The instability of most diazonium salts necessitates their immediate use in the subsequent coupling reaction. nih.gov

The second step is the azo coupling, where the synthesized this compound salt, acting as an electrophile, reacts with a coupling component. nih.gov The choice of the coupling agent, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine, is crucial as it significantly influences the color and properties of the final dye. unb.canih.gov The methoxy (B1213986) group (-OCH₃) on the naphthalene (B1677914) ring of the diazonium salt acts as an electron-donating group, which can influence the electronic properties and thus the color of the resulting azo dye. The extended π-system of the naphthalene core also contributes to the chromophore, often leading to deeper and more intense colors. By systematically varying the coupling partner, a library of azo dyes with a wide spectrum of colors and properties can be generated. For instance, coupling with different substituted phenols or naphthols can tune the absorption maximum of the dye across the visible spectrum.

The properties of the resulting azo dyes, such as solubility, lightfastness, and affinity for different substrates, can be further tailored by introducing specific functional groups on either the diazonium or the coupling component. This tunability makes azo dyes derived from this compound suitable for various applications, including textiles, printing inks, and high-performance pigments.

Table 1: Representative Azo Dye Synthesis using a Naphthalene-based Diazonium Salt This table presents a general example, as specific data for this compound was not available.

Diazonium ComponentCoupling ComponentResulting Azo Dye Color
Naphthalene-1-diazoniumβ-NaphtholRed-Orange
Naphthalene-1-diazoniumPhenolYellow-Orange
Naphthalene-1-diazoniumAnilineYellow

The unique electronic and photochemical properties of naphthalene derivatives make them valuable components in optoelectronic materials. This compound can be utilized in the fabrication of materials for applications such as solar cells and photoresists.

In the context of photoresists , which are light-sensitive materials used in photolithography to pattern substrates, diazonaphthoquinone (DNQ) is a key component in many formulations. google.com While this compound is a diazonium salt and not a neutral quinone, its structure is closely related to DNQ. The photolytic decomposition of the diazo group upon exposure to UV light is the fundamental principle behind its use in positive-tone photoresists. researchgate.net Upon irradiation, the diazo group is cleaved, leading to a cascade of reactions that transform the non-polar, base-insoluble diazo compound into a polar, base-soluble carboxylic acid. This change in solubility allows for the selective removal of the exposed areas of the photoresist, creating a positive pattern. The naphthalene ring provides thermal stability and influences the optical absorption properties of the resist.

For organic solar cells (OSCs) , materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required for efficient charge generation and transport. While direct application of this compound in the active layer of OSCs is not widely reported, it can be used to modify the surfaces of electrodes or other layers within the solar cell stack. This surface modification can improve the interfacial properties, such as energy level alignment and charge extraction efficiency, which are critical for high-performance devices. The ability to introduce a naphthalene-based layer with a specific dipole moment via the diazonium group can be a powerful tool for interfacial engineering in OSCs.

Surface Modification and Thin Film Deposition Techniques

The ability to modify the surface properties of materials is crucial for a vast range of applications. Diazonium salt chemistry offers a robust and versatile method for the covalent attachment of organic layers to a wide variety of substrates, including metals, semiconductors, and polymers. nih.govresearchgate.net

The electrochemical or spontaneous reduction of this compound generates highly reactive aryl radicals. capes.gov.br These radicals can readily form covalent bonds with a wide range of surfaces, resulting in the formation of a strongly anchored naphthalene-containing layer. nih.gov This process, known as covalent grafting, creates highly stable modified surfaces that can withstand harsh conditions. capes.gov.br

The grafting process can be initiated through various methods, including electrochemical reduction, chemical reduction, or thermal decomposition. researchgate.net The resulting grafted layer can be as thin as a monolayer or can be grown into a thicker multilayered film, depending on the reaction conditions. nih.gov The presence of the methoxy group can influence the packing density and electronic properties of the grafted film. This technique allows for the precise control over the surface chemistry, enabling the introduction of the specific properties of the naphthalene moiety, such as its fluorescence or its ability to interact with other molecules via π-π stacking.

Table 2: Research Findings on Diazonium Salt Grafting This table presents general findings for aryl diazonium salts, as specific data for this compound was not available.

SubstrateGrafting MethodKey Finding
Glassy CarbonElectrochemicalFormation of a stable, covalently bonded organic layer.
GoldSpontaneousRapid formation of a thin film by simple immersion.
SiliconElectrochemicalGrafting kinetics are dependent on the crystal orientation of the silicon. flinders.edu.au
PolymersChemical ReductionModification of polymer surfaces to alter properties like hydrophobicity.

Beyond simple grafting, this compound can be used for the electrochemical polymerization and functionalization of surfaces. During the electrochemical reduction of the diazonium salt, the generated aryl radicals can react with each other to form a polyphenylene-type polymer film on the electrode surface. flinders.edu.au The thickness and properties of this polymer film can be controlled by the electrochemical parameters, such as the applied potential, current density, and reaction time.

This in-situ polymerization allows for the creation of robust, conformal coatings on conductive substrates. The resulting polymer, containing repeating methoxynaphthalene units, will possess the intrinsic electronic and optical properties of this chromophore. Such films could find applications as active layers in electronic devices or as protective coatings.

Furthermore, the diazonium group itself can be used as a reactive site for further functionalization. Surfaces can be first modified with a layer containing diazonium groups, which can then be used to "click" other molecules onto the surface through azo coupling or other reactions. This provides a powerful platform for creating complex, multifunctional surfaces with tailored properties for applications in sensors, catalysis, and biotechnology. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Methoxynaphthalene-1-diazonium Transformations

The transformation of this compound salts is heavily reliant on the catalysts employed. Future research will focus on designing and developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions. A primary area of interest is the use of transition metal catalysts, such as palladium, copper, and gold, to facilitate a wider range of cross-coupling reactions. The development of chiral catalysts is also a significant avenue, aiming to achieve enantioselective transformations and produce optically active naphthalenic compounds. Furthermore, the exploration of photoredox catalysis offers a promising approach for activating this compound under mild conditions, potentially leading to new and previously inaccessible reaction pathways.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst TypePotential ApplicationAdvantages
Palladium ComplexesCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)High efficiency and functional group tolerance.
Copper CatalystsSandmeyer-type reactions, azide-alkyne cycloadditionsCost-effective and versatile.
Gold NanoparticlesCatalytic decomposition and C-H activationUnique reactivity and potential for novel transformations.
Chiral Phosphine (B1218219) LigandsAsymmetric catalysisSynthesis of enantiomerically pure compounds.
Photoredox CatalystsRadical-mediated transformationsMild reaction conditions and access to new reactivity.

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, this translates to the development of more environmentally benign methods for its synthesis and subsequent reactions. A key focus is the replacement of traditional diazotization methods, which often use stoichiometric amounts of nitrous acid, with greener alternatives. This includes the use of solid-supported diazotizing agents or in-situ generation of the diazotizing species to minimize waste. The use of greener solvents, such as water, ionic liquids, or supercritical fluids, in reactions involving this compound is another important research direction. Furthermore, developing catalytic reactions that proceed with high atom economy will be crucial in minimizing the environmental footprint of its applications.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the discovery and optimization of reactions involving this compound. Automated systems can rapidly screen a large number of catalysts, ligands, and reaction conditions, significantly accelerating the identification of optimal protocols for desired transformations. This approach allows for a more systematic exploration of the reaction space, potentially uncovering novel reactivity and improving yields and selectivities. The use of microfluidic reactors in combination with HTE can offer precise control over reaction parameters and enable the safe handling of potentially unstable diazonium intermediates.

Unexplored Reactivity Patterns and Derivatization Strategies

Despite its known reactivity, there remain unexplored avenues for the transformation of this compound. Future research will likely focus on uncovering novel reactivity patterns beyond the classical Sandmeyer and coupling reactions. This could involve exploring its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Another area of interest is the development of new derivatization strategies to access a wider range of functionalized naphthalene (B1677914) scaffolds. This includes exploring its use as a precursor for the synthesis of complex heterocyclic systems fused to the naphthalene core. The investigation of its reactivity in non-traditional reaction media, such as deep eutectic solvents, may also lead to unexpected and valuable chemical transformations.

Computational Design of New Reactions and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, density functional theory (DFT) and other computational methods can be employed to predict its reactivity and guide the design of new reactions. These tools can provide insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. This predictive power can help researchers to rationally design experiments, saving time and resources. Furthermore, computational screening can be used to identify potential new applications for derivatives of this compound by predicting their electronic, optical, or biological properties. This in silico approach can accelerate the discovery of new materials and functional molecules based on the naphthalenic framework.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-Methoxynaphthalene-1-diazonium, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via diazotization of 2-methoxynaphthalene-1-amine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Solvents like dichloromethane or tetrahydrofuran are critical for stabilizing intermediates . Optimization includes:

  • Temperature control : Maintain ≤5°C to prevent premature decomposition.
  • Stoichiometry : Use a 1:1.1 molar ratio of amine to nitrous acid.
  • Purification : Isolate via cold ethanol precipitation to minimize side reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns (¹H/¹³C chemical shifts for methoxy and diazonium groups).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • UV-Vis spectroscopy : Monitor stability via absorbance decay at λ ≈ 300–400 nm .
  • HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address the thermal instability of this compound during experimental workflows?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to suppress decomposition .
  • In-situ generation : Prepare fresh diazonium solutions immediately before use.
  • Stabilizers : Add sulfonic acid derivatives (e.g., naphthalene sulfonates) to extend shelf life .
  • Kinetic studies : Use differential scanning calorimetry (DSC) to model decomposition rates under varying conditions .

Q. How should contradictory toxicological data (e.g., hepatic vs. renal effects) in animal studies be reconciled?

  • Methodological Answer :

  • Dose-response analysis : Compare outcomes across exposure levels (e.g., 50–500 mg/kg in rodents) to identify threshold effects .
  • Metabolite profiling : Use LC-MS to track species-specific metabolites (e.g., glucuronide conjugates) that drive organ toxicity .
  • Systematic reviews : Apply PRISMA guidelines to aggregate data from PubMed/TOXLINE, prioritizing studies with standardized protocols (e.g., OECD Test Guidelines) .

Q. What mechanistic insights can be gained from studying electronic properties in reactions involving this compound?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites (e.g., diazonium group electrophilicity) .
  • Spectroscopic probes : Time-resolved IR spectroscopy tracks transient intermediates in coupling reactions .
  • Substituent effects : Compare reaction kinetics with analogs (e.g., 2-methyl vs. 2-methoxy derivatives) to quantify electronic influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.